

# Application Note: Ultrasound-Assisted Extraction of Peonidin from Berries

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## Compound of Interest

Compound Name: Peonidin

Cat. No.: B192077

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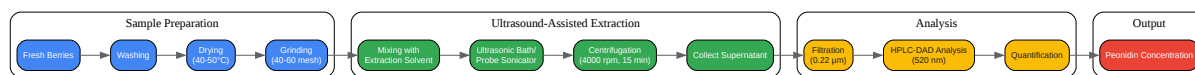
## Introduction

**Peonidin**, an O-methylated anthocyanidin, is a natural pigment responsible for the purplish-red hues in various berries, flowers, and vegetables.[1] Beyond its role as a colorant, **peonidin** exhibits potent antioxidant properties, making it a compound of significant interest for the pharmaceutical, nutraceutical, and food industries.[2] Ultrasound-Assisted Extraction (UAE) has emerged as a highly efficient and green technology for the extraction of bioactive compounds from plant matrices.[3] This application note provides a detailed protocol for the efficient extraction of **peonidin** from berries using UAE, followed by its quantification using high-performance liquid chromatography (HPLC). The advantages of UAE include shorter extraction times, reduced solvent consumption, and higher yields compared to traditional methods, all while operating at lower temperatures to minimize the degradation of these heat-sensitive compounds.[3]

## Experimental Overview

This protocol outlines the necessary steps for the extraction and quantification of **peonidin** from berry samples. The workflow involves sample preparation, ultrasound-assisted extraction, and subsequent analysis of the extract using HPLC with Diode Array Detection (DAD).

## Visualization of the Experimental Workflow



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Caption: Experimental workflow for ultrasound-assisted extraction and quantification of **peonidin** from berries.

## Materials and Reagents

- Fresh or frozen berries (e.g., blueberries, cranberries)
- Methanol (HPLC Grade)[4]
- Ethanol
- Hydrochloric Acid (HCl), 37%
- Formic Acid
- Acetonitrile (HPLC Grade)
- Deionized Water
- **Peonidin** standard (e.g., **peonidin**-3-glucoside)
- Extraction Solvent: 80% Ethanol with 0.5% Formic Acid or Methanol with 2% HCl

## Equipment

- Homogenizer/Blender
- Freeze-dryer (optional)
- Grinder or mill

- Ultrasonic bath or probe sonicator
- Centrifuge
- Rotary evaporator
- pH meter
- Vortex mixer
- Analytical balance
- HPLC system with Diode Array Detector (DAD)
- C18 HPLC column (e.g., 5- $\mu$ m, 4.6  $\times$  250 mm)
- Syringe filters (0.22  $\mu$ m)

## Experimental Protocols

### Sample Preparation

Proper sample preparation is crucial for efficient extraction.

- **Washing and Drying:** Thoroughly wash fresh berries with distilled water to remove any surface contaminants. The berries can then be freeze-dried or dried in a hot air oven at a low temperature (e.g., 40-50°C) to a constant weight to prevent enzymatic degradation.
- **Grinding:** Grind the dried berries into a fine powder (e.g., 40-60 mesh) to increase the surface area for extraction.

### Ultrasound-Assisted Extraction (UAE)

This protocol is based on optimized conditions reported for anthocyanin extraction from berries.

- **Mixing:** Accurately weigh approximately 1.0 g of the powdered berry sample into a centrifuge tube.

- **Solvent Addition:** Add 25 mL of the extraction solvent (e.g., 80% ethanol with 0.5% formic acid) to achieve a solid-to-liquid ratio of 1:25 (w/v).
- **Sonication:** Place the centrifuge tube in an ultrasonic bath. Sonicate the mixture for 20 minutes at a controlled temperature of 35°C.
- **Centrifugation:** After sonication, centrifuge the mixture at 4000 rpm for 15 minutes.
- **Collection:** Carefully collect the supernatant. For exhaustive extraction, the pellet can be re-extracted with fresh solvent, and the supernatants combined.
- **Concentration (Optional):** The collected supernatant can be concentrated using a rotary evaporator at a temperature below 40°C.

## Quantification by HPLC-DAD

- **Preparation of Standards:** Prepare a stock solution of a **peonidin** standard (e.g., **peonidin-3-glucoside**) in methanol. From the stock solution, prepare a series of working standard solutions with concentrations ranging from 0.5 µg/mL to 20 µg/mL by diluting with the mobile phase.
- **Sample Preparation for HPLC:** Filter the extracted sample through a 0.22 µm syringe filter before injection into the HPLC system.
- **HPLC Conditions:**
  - **Instrument:** A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD).
  - **Column:** C18 reversed-phase column (e.g., 5-µm, 4.6 × 250 mm).
  - **Mobile Phase A:** Water with 1% Formic Acid.
  - **Mobile Phase B:** Acetonitrile.
  - **Gradient Elution:** A gradient elution is necessary for good separation. A typical gradient might be: 0-6 min, 15% B; 6-20 min, 15-22% B; 20-35 min, 22-30% B.

- Flow Rate: 0.8 mL/min.
- Injection Volume: 20 µL.
- Column Temperature: 40°C.
- Detection Wavelength: 520 nm.
- Analysis and Quantification: Inject the prepared standards and samples into the HPLC system. Identify the **peonidin** peak in the sample chromatogram by comparing the retention time with that of the standard. Construct a calibration curve by plotting the peak area of the standards against their concentration. Use the calibration curve to determine the concentration of **peonidin** in the sample.

## Data Presentation

The following tables summarize key parameters for the ultrasound-assisted extraction of **peonidin** and its content in various berries.

Table 1: Optimized Parameters for Ultrasound-Assisted Extraction of Anthocyanins from Berries

Parameter	Optimized Value	Reference
Solvent Composition	80% Ethanol with 0.5% Formic Acid	
Solid-to-Liquid Ratio	1:25 (g/mL)	
Ultrasound Temperature	35°C	
Extraction Time	20 minutes	

Table 2: **Peonidin** Glycoside Content in Various Berries

Berry Species	Peonidin Glycoside Content	Reference
Blueberries	Richest source among listed berries	
Hawthorn	Identified	
Black Currant	Identified	
Gooseberry	Identified	
Cranberry	Peonidin-3-O-glucoside present	
Elderberry	Peonidin-3-O-glucoside (14.9% of total anthocyanins)	

## Conclusion

Ultrasound-assisted extraction is a powerful and efficient technique for the recovery of **peonidin** from berries. The protocol detailed in this application note provides a robust framework for researchers to extract and quantify this valuable bioactive compound. Optimization of extraction parameters is crucial for maximizing yield and preserving the integrity of the **peonidin** molecule. The use of HPLC-DAD allows for accurate and sensitive quantification, which is essential for quality control, standardization, and further research into the biological activities of **peonidin**.

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